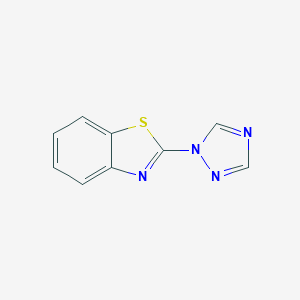
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,4-Triazol-1-yl)-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C9H6N4S and its molecular weight is 202.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Antibacterial Activity
Research indicates that derivatives of benzothiazole and triazole exhibit significant antibacterial properties. A study synthesized a series of 1,4-disubstituted 1,2,3-triazoles linked to benzothiazole and evaluated their efficacy against various bacterial strains. The results demonstrated moderate to good antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae . Specifically, compounds with the triazole nucleus have shown promise in combating infections due to their ability to interfere with bacterial cell wall synthesis.
Anti-Cancer Properties
The compound has also been investigated for its anti-cancer potential. The [1,2,4]triazolo[3,4-b]benzothiazole scaffold has been identified as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), which play a crucial role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy . Notably, derivatives have been developed that exhibit submicromolar activity against various PARP family enzymes, making them potential candidates for cancer therapy .
Anti-Tubercular Activity
In the context of tuberculosis treatment, recent synthetic advancements have highlighted the effectiveness of benzothiazole derivatives against Mycobacterium tuberculosis. The newly synthesized compounds demonstrated better inhibition potency compared to standard reference drugs in vitro and in vivo . This suggests that compounds like 2-(1,2,4-triazol-1-yl)-1,3-benzothiazole could contribute significantly to developing new anti-tubercular agents.
Case Studies
Case Study 1: Antibacterial Efficacy
A series of synthesized triazole derivatives were screened for antibacterial activity using serial dilution techniques. Among these, certain compounds exhibited an MIC (Minimum Inhibitory Concentration) value lower than that of established antibiotics, indicating their potential as effective antibacterial agents .
Case Study 2: Anti-Cancer Activity
In a study focusing on the anti-cancer properties of triazolo[3,4-b]benzothiazole derivatives, several compounds were tested against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring significantly enhanced the inhibitory effects on cancer cell proliferation .
Summary Table
| Application | Biological Activity | Key Findings |
|---|---|---|
| Antibacterial | Moderate to Good | Effective against S. aureus, E. coli, etc. |
| Anti-Cancer | Potent PARP Inhibitors | Submicromolar activity against PARP family enzymes |
| Anti-Tubercular | Enhanced Inhibition | Better potency than standard drugs against M. tuberculosis |
特性
CAS番号 |
187653-47-0 |
|---|---|
分子式 |
C9H6N4S |
分子量 |
202.24 g/mol |
IUPAC名 |
2-(1,2,4-triazol-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H6N4S/c1-2-4-8-7(3-1)12-9(14-8)13-6-10-5-11-13/h1-6H |
InChIキー |
OSNIAGVCSMXRIL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)N3C=NC=N3 |
同義語 |
Benzothiazole, 2-(1H-1,2,4-triazol-1-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















